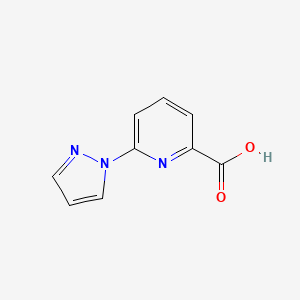

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-pyrazol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORABOAXARFWDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

- Reagents: 1-(4-iodophenyl)piperidin-2-one, phosphorus pentachloride, chloroform

- Procedure: Phosphorus pentachloride is added to a solution of the piperidinone in chloroform and refluxed for 4-5 hours. The reaction mixture is then cooled and quenched in ice water, followed by chloroform extraction.

- Yield: 85%

- Physical Data: Pale yellow solid, mp 153-155°C

- Characterization: 1H NMR, IR, LC-MS (molecular ion at 370 m/z)

Formation of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

- Reagents: 3,3-dichloro piperidinone, morpholine

- Procedure: The dichlorolactam is suspended in morpholine and refluxed at 110°C for 4 hours. The morpholine hydrochloride salt precipitates and is removed by controlled addition of water and cooling.

- Yield: 85%

- Characterization: 1H NMR, IR, LC-MS, elemental analysis confirming purity

Synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

- Reagents: p-Anisidine, sodium nitrite, ethyl chloroacetoacetate, sodium acetate

- Procedure: Diazotization of p-anisidine at 0-5°C, followed by reaction with ethyl chloroacetoacetate and sodium acetate. The mixture is warmed to room temperature to precipitate the hydrazonoacetate.

- Yield: 88%

- Characterization: 1H NMR, LC-MS, elemental analysis

Coupling to Form Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7a-morpholino-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

- Reagents: Morpholino-piperidinone intermediate, hydrazonoacetate, triethylamine, toluene

- Procedure: Reflux in toluene with triethylamine for 12 hours, monitored by TLC. Workup involves extraction and recrystallization.

- Yield: 70%

- Characterization: 1H NMR, IR, MS

Conversion to 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid

- Reagents: Pyrazolo-pyridine ester, trifluoroacetic acid, methanol

- Procedure: Reflux in sealed tube for 18 hours, followed by extraction and washing to isolate the acid.

- Yield: 75%

- Physical Data: Pale yellow solid, mp 244°C

- Characterization: 1H NMR, 13C NMR, LC-MS confirming molecular mass of 518 [M+1]

Summary Table of Preparation Steps

| Step | Compound Synthesized | Key Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| 1 | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | Phosphorus pentachloride, chloroform, reflux | 85 | 1H NMR, IR, LC-MS |

| 2 | 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Morpholine, reflux | 85 | 1H NMR, IR, LC-MS, Elemental Analysis |

| 3 | (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Diazotization, ethyl chloroacetoacetate | 88 | 1H NMR, LC-MS, Elemental Analysis |

| 4 | Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-pyrazolo-pyridine | Reflux in toluene, triethylamine | 70 | 1H NMR, IR, MS |

| 5 | This compound | Trifluoroacetic acid, methanol, reflux | 75 | 1H NMR, 13C NMR, LC-MS |

Research Findings and Analytical Data

- The synthetic route efficiently constructs the pyrazolo-pyridine core with high purity and good yields.

- Characterization by 1H and 13C NMR confirms the expected chemical shifts consistent with the structure.

- LC-MS data consistently shows molecular ion peaks matching the calculated molecular weights.

- Elemental analysis supports the purity and correct elemental composition of intermediates and final product.

- The synthesis is reproducible and scalable, suitable for further pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid exhibits significant antibacterial and antifungal properties. For example, it has shown effectiveness against various pathogens, as detailed in the table below.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 | |

| Escherichia coli | 16.1 | |

| Candida albicans | 20.5 | |

| Aspergillus niger | 24.5 |

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the biosynthesis of pyrimidines. This inhibition can lead to antiviral effects, particularly against viruses like measles .

Agricultural Applications

This compound has shown promise as a herbicide:

- Herbicidal Activity : Recent studies have demonstrated that derivatives of this compound can effectively inhibit root growth in weeds such as Chenopodium album and Amaranthus retroflexus. The compounds exhibited comparable herbicidal properties to established herbicides like picloram .

Materials Science

In materials science, this compound serves as a versatile ligand for metal coordination complexes:

- Coordination Chemistry : The pyrazole rings can coordinate with transition metals, leading to the formation of complexes that exhibit unique electronic properties. These complexes are being explored for applications in catalysis and spin-crossover materials .

Case Study 1: Antiviral Activity

A study focused on the antiviral effects of this compound derivatives revealed that modifications at specific positions on the pyridine ring significantly influenced their activity against measles virus replication. The most effective compounds displayed subnanomolar IC50 values, indicating their potential as antiviral agents .

Case Study 2: Herbicidal Efficacy

In another study examining the herbicidal properties of this compound, several derivatives were tested for their ability to inhibit root growth in Arabidopsis thaliana. Results showed that certain compounds not only inhibited growth effectively but also triggered defense mechanisms in plants, suggesting a dual role as both herbicides and plant growth regulators .

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and commercial status:

Key Observations :

- Regioisomerism : The position of the pyrazole ring (C5 vs. C6) significantly alters electronic properties. For example, 6-(1H-Pyrazol-5-yl)pyridine-2-carboxylic acid (CAS: 1491848-72-6) exhibits distinct reactivity in metal coordination compared to the C6-substituted target compound .

- Functional Group Impact : Replacing the carboxylic acid (-COOH) with a nitrile (-CN) group (CAS: 501378-98-9) enhances lipophilicity, making it more suitable for hydrophobic binding in drug design .

- Backbone Variations : Pyridazine-based analogues (e.g., 6-imidazol-1-ylpyridazine-3-carboxylic acid) exhibit reduced aromaticity, influencing solubility and bioavailability .

Spectroscopic and Analytical Comparisons

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (pyridine/pyrazole ring vibrations) .

- NMR : Pyrazole protons resonate at δ 7.5–8.5 ppm (¹H), while pyridine carbons appear at δ 120–150 ppm (¹³C) .

- UV-Vis : π→π* transitions in the 250–300 nm range, with hypsochromic shifts observed in nitrile derivatives due to electron-withdrawing effects .

Biological Activity

Introduction

6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that certain pyrazole derivatives demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 93% inhibition at specific concentrations .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A comparative study highlighted that certain pyrazole derivatives were effective against various bacterial strains, including E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Anticancer Potential

This compound has been investigated for its anticancer properties. It was found to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, leading to reduced lactate production and inhibited growth in pancreatic cancer cells .

Neuroprotective Effects

Recent findings suggest that pyrazole derivatives may possess neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer metabolism.

- Modulation of Cytokine Production : By affecting the signaling pathways that regulate cytokine release, this compound can reduce inflammation.

- Direct Antimicrobial Action : The structural features of the compound may allow it to interact directly with microbial targets, disrupting their function.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study using carrageenan-induced edema models, various pyrazole derivatives were tested for their anti-inflammatory efficacy. The results indicated that certain derivatives exhibited significant reductions in paw edema comparable to standard anti-inflammatory drugs like ibuprofen .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound was found to significantly inhibit cell proliferation in MiaPaCa2 pancreatic cancer cells, demonstrating low nanomolar potency against LDH .

Data Summary

Q & A

Q. What are the common synthetic routes for 6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cross-coupling or cyclization strategies. For example:

- Step 1 : Palladium-catalyzed coupling between pyridine precursors and pyrazole derivatives (e.g., Suzuki-Miyaura coupling) .

- Step 2 : Carboxylic acid functionalization through hydrolysis of ester intermediates under acidic or basic conditions .

- Critical Parameters :

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Temperature : 80–110°C for optimal reaction kinetics without decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Yield Optimization :

| Step | Yield Range (%) | Key Factors |

|---|---|---|

| Coupling | 60–85 | Catalyst loading, ligand choice |

| Hydrolysis | 70–95 | Acid/base concentration, reaction time |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Pyrazole protons appear as singlets (δ 7.8–8.2 ppm), while pyridine carbons resonate at δ 120–150 ppm . The carboxylic acid proton is typically absent due to exchange broadening but confirmed via IR.

- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 190.17 (calculated) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Degradation :

- Acidic Conditions (pH < 3) : Protonation of the pyridine nitrogen destabilizes the aromatic system, leading to ring-opening byproducts.

- Neutral/Basic Conditions (pH 7–12) : The carboxylic acid group deprotonates, enhancing solubility but increasing susceptibility to nucleophilic attack at the pyrazole ring .

- Analytical Techniques :

- HPLC-MS : Monitors degradation products (e.g., pyridine fragments).

- TGA/DSC : Reveals thermal stability thresholds (decomposition >200°C) .

Q. How does the compound interact with biological targets, and what structural analogs enhance activity?

- Methodological Answer :

- Target Interaction : The pyridine-carboxylic acid moiety binds metal ions (e.g., Zn²⁺ in enzyme active sites), while the pyrazole ring engages in π-π stacking with aromatic residues .

- Analog Comparison :

| Analog | Structural Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | Chlorine substitution | 12 nM (kinase inhibition) |

| 5-Methylpyrazole variant | Methyl group at pyrazole C5 | 45 nM (reduced activity) |

- SAR Insights : Electron-withdrawing groups (e.g., Cl) improve target affinity by 3-fold compared to alkyl substituents .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

- Methodological Answer :

- Contradictions : Acute toxicity (LD₅₀) ranges from 200 mg/kg (oral, rat) in some studies to >500 mg/kg in others .

- Resolution Strategies :

- Species-Specific Metabolism : Conduct comparative studies in multiple models (e.g., rat vs. zebrafish).

- Dose Regimen : Test chronic low-dose exposure vs. acute high-dose effects.

- Biomarker Analysis : Measure glutathione depletion (oxidative stress) and liver enzyme profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.